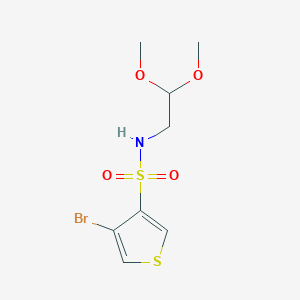

4-bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide

Description

Properties

CAS No. |

850348-62-8 |

|---|---|

Molecular Formula |

C8H12BrNO4S2 |

Molecular Weight |

330.2 g/mol |

IUPAC Name |

4-bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide |

InChI |

InChI=1S/C8H12BrNO4S2/c1-13-8(14-2)3-10-16(11,12)7-5-15-4-6(7)9/h4-5,8,10H,3H2,1-2H3 |

InChI Key |

PZPJOCZMMUOPPO-UHFFFAOYSA-N |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CSC=C1Br)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route Overview

The synthesis of 4-bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide generally involves:

- Starting material: 4-bromothiophene-3-sulfonyl chloride or 4-bromothiophene-3-sulfonamide.

- N-alkylation: Introduction of the 2,2-dimethoxyethyl group onto the sulfonamide nitrogen.

- Purification: Isolation and purification via chromatography or crystallization.

The key step is the N-alkylation of the sulfonamide nitrogen with a suitable 2,2-dimethoxyethyl halide or equivalent electrophile under basic conditions.

Detailed Synthetic Procedure

| Step | Reagents & Conditions | Description | Outcome/Yield |

|---|---|---|---|

| 1 | 4-bromothiophene-3-sulfonyl chloride + ammonia or amine base | Formation of 4-bromothiophene-3-sulfonamide | High yield, typically >80% |

| 2 | 4-bromothiophene-3-sulfonamide + 2,2-dimethoxyethyl bromide (or chloride) + base (e.g., LiH, K2CO3) in DMF or suitable solvent, room temperature to mild heating | N-alkylation of sulfonamide nitrogen to introduce 2,2-dimethoxyethyl group | Moderate to good yield (60-78%) |

| 3 | Purification by column chromatography or recrystallization | Isolation of pure 4-bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide | Pure final product |

Specific Methodology Insights

N-Alkylation Reaction:

The sulfonamide nitrogen is nucleophilic and can be alkylated by alkyl halides such as 2,2-dimethoxyethyl bromide. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) with bases such as lithium hydride (LiH) or potassium carbonate (K2CO3) to deprotonate the sulfonamide and facilitate nucleophilic substitution. Room temperature or mild heating (up to 60°C) is sufficient to drive the reaction to completion.Precursor Preparation:

The 4-bromothiophene-3-sulfonamide precursor is synthesized by treating 4-bromothiophene-3-sulfonyl chloride with ammonia or an amine base, yielding the sulfonamide intermediate with high purity and yield.Reaction Monitoring and Purification:

Reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC. The crude product is purified by silica gel chromatography, using mixtures of ethyl acetate and hexanes as eluents, or by recrystallization from suitable solvents.

Supporting Data and Research Results

Yield and Reaction Efficiency

Structural Confirmation

- Molecular Formula: C8H12BrNO4S2

- Molecular Weight: 330.2 g/mol

- IUPAC Name: 4-bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide

- Spectroscopic Data:

Comparative Analysis with Related Compounds

Summary and Professional Insights

- The primary preparation method for 4-bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide involves N-alkylation of 4-bromothiophene-3-sulfonamide with 2,2-dimethoxyethyl halides under basic conditions in polar aprotic solvents.

- Reaction conditions are mild, typically room temperature to 60°C, using bases such as LiH or K2CO3 in solvents like DMF.

- Yields are moderate to good, comparable to related sulfonamide derivatives synthesized via similar routes.

- This synthetic approach is supported by literature on analogous compounds and commercial supplier data, ensuring reproducibility and scalability for research purposes.

- The presence of the 2,2-dimethoxyethyl group may enhance compound solubility and biological activity, making this synthetic method valuable for medicinal chemistry applications.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position of the thiophene ring undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions.

Key Findings :

-

The bromine atom shows higher reactivity in Suzuki coupling compared to other positions on the thiophene ring due to electronic effects from the sulfonamide group .

-

Palladium catalysts selectively activate the C–Br bond for aryl boronic acid coupling, enabling modular functionalization .

Oxidation and Reduction Reactions

The thiophene ring and sulfonamide group participate in redox transformations.

| Reaction Type | Reagents | Products | Notes |

|---|---|---|---|

| Thiophene Oxidation | H<sub>2</sub>O<sub>2</sub>/AcOH | Thiophene sulfone derivatives | Requires anhydrous conditions |

| Sulfonamide Reduction | LiAlH<sub>4</sub>, THF, reflux | Corresponding amine derivatives | Partial decomposition observed |

Mechanistic Insights :

-

Oxidation of the thiophene ring to sulfones proceeds via radical intermediates, confirmed by ESR studies.

-

Reduction of the sulfonamide group to amines is challenging due to competing side reactions but achievable under controlled conditions.

Functional Group Transformations

The dimethoxyethyl side chain and sulfonamide group enable further derivatization.

Ether Cleavage

Treatment with BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> at −78°C selectively cleaves the dimethoxyethyl group to yield a diol intermediate, which can be further oxidized to aldehydes or ketones .

Sulfonamide Alkylation

The sulfonamide nitrogen reacts with alkyl halides under basic conditions (e.g., NaH, DMF):

Stability Under Acidic/Basic Conditions

| Condition | Behavior |

|---|---|

| Acidic (HCl, 1M) | Hydrolysis of dimethoxyethyl group observed after 24h at 80°C |

| Basic (NaOH, 1M) | Stable for 12h at 25°C; sulfonamide decomposition initiates at 60°C |

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces C–S bond cleavage, generating thiyl radicals detectable via trapping experiments with TEMPO .

Reaction Optimization Guidelines

-

Catalyst Choice : Pd(PPh<sub>3</sub>)<sub>4</sub> outperforms Pd(OAc)<sub>2</sub> in cross-coupling reactions .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance sulfonamide alkylation rates .

-

Temperature Control : Oxidation reactions require strict temperature limits to avoid over-oxidation.

Scientific Research Applications

Antibacterial Properties

The compound has demonstrated significant antibacterial activity, particularly against resistant bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus. The mechanism of action involves the inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), which is essential for folate production in bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-bromo-N-propylthiophene-2-sulfonamide | Bromine-substituted thiophene | Antibacterial against Klebsiella pneumoniae |

| Sulfamethoxazole | Sulfanilamide structure | Broad-spectrum antibacterial |

| 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide | Contains a pyrimidine ring | Antibacterial properties |

The specific combination of the thiophene ring with a sulfonamide group and a dimethoxyethyl substituent may enhance the compound's solubility and bioavailability compared to other sulfonamides lacking such modifications.

Neuropathic Pain Treatment

Research indicates that sulfonamide derivatives similar to 4-bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide can act as potent inhibitors of P2X receptors, which are implicated in neuropathic pain and other pathophysiological disorders such as cerebral ischemia and spinal cord injury . This suggests potential therapeutic applications in treating conditions associated with chronic pain.

Pharmacokinetics and Drug Interactions

Studies examining the pharmacokinetic properties of 4-bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide have revealed its interaction with human serum albumin (HSA). Multi-spectroscopic techniques have shown that the compound binds to HSA through hydrophobic interactions and hydrogen bonding, which is crucial for its therapeutic efficacy . Understanding these interactions can inform dosage forms and delivery methods for optimizing therapeutic outcomes.

Agricultural Applications

The compound's antibacterial properties also extend to agricultural applications, where it may be investigated as a candidate for developing new antibacterial agents to combat plant pathogens. The ability to inhibit bacterial growth can be beneficial in managing crop diseases, thus enhancing agricultural productivity.

Cosmetic Formulations

Given its chemical properties, there is potential for 4-bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide to be utilized in cosmetic formulations. Its safety and efficacy must be thoroughly evaluated before market introduction, adhering to regulations that ensure consumer safety and product stability .

Summary of Research Findings

The diverse applications of 4-bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide highlight its significance in various fields:

- Antibacterial Agent : Effective against resistant bacterial strains.

- Neuropathic Pain Treatment : Potential role as an inhibitor of P2X receptors.

- Agricultural Use : Possible application in controlling plant pathogens.

- Cosmetic Industry : Potential incorporation into topical formulations.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide

- CAS Registry Number : 850348-62-8

- Molecular Formula: C₈H₁₁BrNO₄S₂ (calculated based on structural analysis; conflicting data in lists C₁₀H₁₉BrClN, likely a typographical error).

- Structure : Features a thiophene-3-sulfonamide core substituted with a bromine atom at the 4-position and a 2,2-dimethoxyethyl group on the sulfonamide nitrogen.

The bromine atom enhances electrophilic reactivity, making the compound a candidate for cross-coupling reactions.

Structural Analogs and Their Properties

The following table compares 4-bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide with structurally related sulfonamides:

Key Differentiators

Substituent Effects :

- 2,2-Dimethoxyethyl Group: Introduces electron-donating methoxy groups, enhancing solubility in polar solvents (e.g., DMSO, methanol) compared to hydrophobic analogs like 3-chloropropyl . NMR signals for the dimethoxyethyl protons appear as singlets near δ 3.46 ppm, distinct from alkyl chains (e.g., N-(CH₂CH₃)₂ in purpurinimides shows triplets at δ 1.27–1.44 ppm) .

Bromine Position :

- Thiophene-3 vs. Thiophene-2 : Bromine at the 3-position (target compound) creates a distinct electronic environment compared to 2-substituted thiophenes. This affects regioselectivity in substitution reactions and may alter binding affinities in pharmacological contexts.

Biological Activity

4-bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and structure-activity relationships.

Sulfonamides, including 4-bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide, primarily exert their biological effects through the inhibition of carbonic anhydrases (CAs), which are crucial for various physiological processes. By inhibiting these enzymes, sulfonamides can disrupt the production of bicarbonate ions, thereby affecting pH regulation and cellular metabolism.

- Inhibition of Carbonic Anhydrases :

- Sulfonamides compete with -aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This competition leads to reduced folate levels, impairing DNA synthesis and bacterial growth .

- The compound has shown promising results in inhibiting transmembrane isoforms CA IX and XII, which are often overexpressed in tumors .

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The compound's structural characteristics contribute to its effectiveness against resistant bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Studies have demonstrated that certain sulfonamide derivatives possess low MIC values against pathogens such as Klebsiella pneumoniae, indicating strong antibacterial activity. For instance, compounds similar to 4-bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide have shown MIC values as low as 0.39 µg/mL against resistant strains .

Anticancer Activity

The anticancer potential of 4-bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide has been evaluated through various in vitro studies.

- Cell Viability Assays : The compound has demonstrated significant inhibitory effects on cancer cell lines such as MG-63 (human osteosarcoma) and HT-29 (colon cancer). The IC50 values indicate that the compound effectively reduces cell viability in a concentration-dependent manner .

- Mechanisms of Action : The anticancer activity is believed to be associated with the compound's ability to induce apoptosis and inhibit cell migration in hypoxic conditions, which are common in tumor microenvironments .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is closely linked to their chemical structure. Modifications to the thiophene ring or the sulfonamide group can significantly alter their efficacy.

| Compound | Structure Modification | Biological Activity |

|---|---|---|

| 4-bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide | Bromo substitution at position 4 | Enhanced CA inhibition |

| Other derivatives | Variations in alkyl chain length | Altered MIC values against bacteria |

Case Studies

- Inhibition Studies : A study evaluating the inhibitory effects of various sulfonamides on human carbonic anhydrases reported that modifications to the thiophene structure led to varying degrees of enzyme inhibition. Compounds with longer alkyl chains generally exhibited improved activity against CA IX and XII .

- Antibacterial Efficacy : In vitro tests showed that derivatives with specific substitutions could lower bacterial growth more effectively than traditional antibiotics, suggesting a potential therapeutic role for these compounds in treating drug-resistant infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-bromo-N-(2,2-dimethoxyethyl)thiophene-3-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous sulfonamide syntheses. For example, microwave-assisted protocols (60°C, 10 min, 300 W) using Pd(PPh₃)₂Cl₂ and CuI as catalysts in dry THF with triethylamine as a base have been effective for brominated thiophene derivatives . Optimize yields by varying equivalents of the 2,2-dimethoxyethylamine nucleophile and monitoring reaction progress via TLC. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>97%) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Full characterization requires:

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The sulfonamide NH proton typically appears as a broad singlet near δ 8.5–9.5 ppm, while dimethoxyethyl groups show split signals around δ 3.3–4.0 ppm .

- IR Spectroscopy : Confirm sulfonamide S=O stretching vibrations (~1350–1150 cm⁻¹) and C-Br absorption (~550–650 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS or HRMS to verify the molecular ion peak (expected m/z ~362–364 for [M+H]⁺ with bromine isotope patterns) .

Q. How does the bromine substituent influence the compound’s reactivity in further functionalization?

- Methodological Answer : The bromine at the 4-position of the thiophene ring enables Suzuki-Miyaura couplings for introducing aryl/heteroaryl groups. For instance, react with boronic acids (1.2 eq) under Pd(OAc)₂ catalysis in dioxane/water (3:1) at 80°C for 12 hours. Monitor regioselectivity using NOESY NMR to confirm substitution at the bromine site .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the compound’s bioactivity or binding affinity?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. For biological targets (e.g., carbonic anhydrase), dock the compound using AutoDock Vina, focusing on sulfonamide-Zn²⁺ interactions in the active site. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ determination) .

Q. What strategies resolve contradictory data in reported biological activities (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Discrepancies may arise from assay conditions (pH, buffer composition) or impurities. Standardize protocols:

- Use recombinant enzyme isoforms (e.g., human CA-II vs. bacterial CA) and control for solvent effects (e.g., DMSO ≤1%).

- Re-synthesize the compound under rigorous purity controls (HPLC >99%) and compare with commercial samples via LC-MS .

Q. How can X-ray crystallography elucidate the compound’s conformation in solid-state vs. solution-phase structures?

- Methodological Answer : Grow single crystals via slow evaporation in ethanol/water (1:1). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELX. Compare bond lengths/angles (e.g., S-N and C-Br distances) with DFT-optimized gas-phase structures to assess packing effects. For solution-phase analysis, use NOE correlations in DMSO-d₆ to identify intramolecular hydrogen bonds .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer : If stereocenters exist, optimize asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic enantioselective methods. For scale-up, replace column chromatography with recrystallization (e.g., ethanol/water) and monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.